BMS 599626-d4
Description
BenchChem offers high-quality BMS 599626-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BMS 599626-d4 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1330172-72-9 |
|---|---|
Molecular Formula |
C₂₇H₂₃D₄FN₈O₃ |
Molecular Weight |
534.58 |
Synonyms |
N-[4-[[1-[(3-Fluorophenyl)methyl]-1H-indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic Acid (3S)-3-Morpholinylmethyl-d4 Ester; AC 480-d4; |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Optimization of BMS-599626-d4 Solubilization for Bioanalytical Applications
Topic: BMS 599626-d4 solubility in DMSO and methanol Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
BMS-599626-d4 is the deuterated isotopologue of BMS-599626 (AC480), a potent and selective inhibitor of HER1 (EGFR) and HER2 kinases. In drug development, this stable isotope-labeled compound serves as a critical Internal Standard (IS) for the precise quantification of the parent drug in biological matrices via LC-MS/MS.
The accuracy of bioanalytical data hinges on the correct handling and solubilization of the internal standard. While the parent compound exhibits high solubility in DMSO (>100 mg/mL), the deuterated form requires specific protocols to conserve the expensive isotope, prevent deuterium exchange, and ensure compatibility with mobile phases. This guide delineates the optimal solubility workflows for BMS-599626-d4 in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).
Physicochemical Profile & Solubility Data
The solubility profile of BMS-599626-d4 closely mirrors that of its non-deuterated parent, BMS-599626. However, due to the high cost and limited availability of the deuterated standard, "solubility" in this context refers to practical working concentrations rather than saturation limits.
Table 1: Physicochemical Properties and Solubility Limits
| Property | Specification |
| Compound Name | BMS-599626-d4 (AC480-d4) |
| Parent Mechanism | HER1/HER2 Kinase Inhibitor |
| Molecular Weight | ~534.59 g/mol (approx. +4 Da shift vs. parent) |
| Appearance | White to off-white powder |
| Solubility in DMSO | High (Up to 113 mg/mL for parent) [1][2] |
| Solubility in Methanol | Moderate/Good (Suitable for working solutions) |
| Solubility in Water | Insoluble (Precipitation risk in >10% aqueous mix) |
| Hygroscopicity | Low to Moderate (Protect DMSO stocks from moisture) |
Critical Insight: While the parent compound can reach >100 mg/mL in DMSO, it is Best Practice to prepare isotopic standards at conservative concentrations (e.g., 1.0 – 5.0 mg/mL) to avoid any risk of precipitation during freeze-thaw cycles.
Solubilization Protocols
Primary Stock Preparation (DMSO)
DMSO is the solvent of choice for the Primary Stock Solution due to its high dielectric constant and ability to dissolve the morpholine and pyrrolotriazine moieties of BMS-599626 effectively.
Reagents:
-
BMS-599626-d4 (Solid standard)
-
Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent)
Protocol:
-
Equilibration: Allow the vial of BMS-599626-d4 to reach room temperature before opening to prevent water condensation (DMSO is hygroscopic).
-
Weighing: Weigh approximately 1.0 mg of BMS-599626-d4 into a distinct, amber glass vial (Class A).
-
Calculation: Calculate the required volume of DMSO to achieve a target concentration of 1.0 mg/mL (or 10 mM).
-
Formula:
-
-
Dissolution: Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex for 30 seconds. If particulates remain, sonicate at ambient temperature for 1-2 minutes. Visual inspection must confirm a clear, particulate-free solution.
-
Storage: Aliquot into small volumes (e.g., 100 µL) to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Working Standard Preparation (Methanol)
Methanol is the preferred solvent for Working Solutions and Spiking Solutions . It has lower viscosity than DMSO, evaporates readily during dry-down steps, and is highly compatible with typical Reversed-Phase LC mobile phases (unlike pure DMSO, which can cause peak broadening if injected in large volumes).
Reagents:
-
Primary Stock Solution (1.0 mg/mL in DMSO)
-
Methanol (LC-MS Grade)
Protocol:
-
Thawing: Thaw the DMSO Primary Stock at room temperature and vortex mix.
-
Dilution: Perform a serial dilution in Methanol to reach the target spiking concentration (typically 100 ng/mL to 1 µg/mL).
-
Example: To make 10 mL of 1 µg/mL Working Solution:
-
Add 10 µL of 1.0 mg/mL DMSO Stock to 9.99 mL of Methanol.
-
-
-
Verification: Vortex thoroughly. The small amount of DMSO (0.1%) carried over is negligible and will not affect solubility in Methanol.
Visual Workflow: Solubilization Logic
Figure 1: Step-by-step workflow for converting solid BMS-599626-d4 into a stable stock and working solution.
Bioanalytical Application (LC-MS/MS)
In a typical pharmacokinetic assay, BMS-599626-d4 is spiked into biological samples (plasma/serum) to correct for extraction efficiency and matrix effects.
Why Methanol for Spiking? Direct protein precipitation often uses Methanol or Acetonitrile. Spiking the IS (dissolved in Methanol) directly into the precipitation solvent ensures:
-
Co-precipitation: The IS and analyte are released from plasma proteins simultaneously.
-
Solvent Compatibility: Methanol prevents the "solvent shock" that might occur if a high-DMSO spike were added directly to an aqueous plasma sample, potentially causing micro-precipitation of the lipophilic drug.
Visual Workflow: Internal Standard Logic
Figure 2: The role of BMS-599626-d4 in the bioanalytical extraction and quantification workflow.
Stability & Troubleshooting
Stability Considerations
-
Deuterium Exchange: While C-D bonds are generally stable, avoid storing the standard in protic solvents (like Methanol or Water) for extended periods at high temperatures or extreme pH. Methanol is safe for working solutions used within a few days/weeks at 4°C.
-
Light Sensitivity: As a pyrrolotriazine derivative, the compound should be protected from light. Use amber vials.
-
DMSO Freezing: DMSO freezes at 19°C. Repeated freeze-thaw cycles can introduce moisture (via condensation), which decreases solubility. Recommendation: Aliquot the Primary Stock immediately after preparation.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Particulates in Stock | Moisture in DMSO or Saturation | Sonicate for 5 mins at 30°C. If persistent, filter (0.2 µm PTFE) but re-verify concentration. |
| Variable IS Response | Inconsistent Spiking or Solubility | Ensure Working Solution is in Methanol (not 100% DMSO). Check pipetting precision. |
| Peak Splitting (LC) | Solvent Mismatch | If injecting high volumes, ensure the sample solvent matches the mobile phase (e.g., evaporate MeOH and reconstitute in Mobile Phase A). |
References
-
Wong, T. W., et al. (2006). Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor.[2][3][4] Clinical Cancer Research. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from [Link]
Sources
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of BMS-599626 in Human Plasma Using a Deuterated Internal Standard
Abstract
This application note details a comprehensive and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of BMS-599626, a potent pan-HER kinase inhibitor, in human plasma.[1][2][3][4] The method utilizes a stable isotope-labeled internal standard, BMS-599626-d4, to ensure accuracy and precision. A streamlined protein precipitation protocol is employed for sample preparation, offering high recovery and efficiency. The chromatographic separation is achieved on a reversed-phase C18 column with a gradient elution, providing excellent peak shape and resolution. Detection is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which confers high sensitivity and specificity. This method is validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation and is suitable for supporting pharmacokinetic and toxicokinetic studies in clinical and preclinical trials.[5]
Introduction
BMS-599626 (also known as AC480) is an orally bioavailable small molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases, with potent activity against HER1 (EGFR) and HER2.[1][2][3][4] By targeting these receptors, BMS-599626 disrupts downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for tumor cell proliferation and survival.[1] Its efficacy in preclinical models of various cancers has led to its investigation in clinical trials.[6] To accurately characterize its pharmacokinetic profile, a sensitive, specific, and reliable bioanalytical method for its quantification in biological matrices is essential.
This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for BMS-599626 in human plasma, using its deuterated analog, BMS-599626-d4, as the internal standard (IS). The use of a stable isotope-labeled IS is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis.
Signaling Pathway of BMS-599626
To understand the context of this analytical method, it is important to visualize the mechanism of action of BMS-599626. The drug targets the HER family of receptors, which, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell growth and proliferation. BMS-599626 competitively inhibits the ATP-binding site of these receptors, blocking their kinase activity.
Caption: Mechanism of action of BMS-599626.
Experimental Protocol
Materials and Reagents
-
BMS-599626 reference standard (≥98% purity)
-
BMS-599626-d4 internal standard (≥98% purity, isotopic purity ≥99%)
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Stock and Working Solutions
-
BMS-599626 Stock Solution (1 mg/mL): Accurately weigh and dissolve BMS-599626 in DMSO to a final concentration of 1 mg/mL.
-
BMS-599626-d4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve BMS-599626-d4 in DMSO to a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the BMS-599626 stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of BMS-599626-d4 at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[1][7][8][9]
-
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 150 µL of acetonitrile containing the BMS-599626-d4 internal standard.
-
Vortex the mixture for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Caption: Protein precipitation workflow for plasma samples.
LC-MS/MS Method
Liquid Chromatography
| Parameter | Condition |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
Mass Spectrometry
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions
The optimization of MRM transitions is a critical step in developing a selective and sensitive LC-MS/MS method.[10] This involves the selection of a precursor ion (typically the protonated molecule [M+H]+) and a stable, high-intensity product ion.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| BMS-599626 | 531.2 | 112.1 | 100 | 30 | 25 |
| BMS-599626-d4 | 535.2 | 116.1 | 100 | 30 | 25 |
Note: These are proposed transitions and should be optimized empirically on the specific mass spectrometer being used.
Method Validation
A full validation of the bioanalytical method should be performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[3][5][6][11][12] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels (LLOQ, LQC, MQC, and HQC).
-
Calibration Curve: The linearity of the method over a defined concentration range.
-
Recovery: The extraction efficiency of the analyte from the biological matrix.
-
Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, long-term, and post-preparative).
Data Analysis and Interpretation
The concentration of BMS-599626 in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve. The use of a stable isotope-labeled internal standard is crucial for correcting any variability during the analytical process, thereby ensuring the reliability of the quantitative results.
Conclusion
This application note presents a detailed, robust, and reliable LC-MS/MS method for the quantification of BMS-599626 in human plasma using its deuterated internal standard, BMS-599626-d4. The method employs a simple and efficient protein precipitation for sample preparation and utilizes the high selectivity and sensitivity of tandem mass spectrometry. This method is well-suited for high-throughput analysis and can be readily implemented in a regulated bioanalytical laboratory to support the clinical development of this promising anti-cancer therapeutic.
References
-
Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
-
ACS Publications. PEG Precipitation Followed by Albumin Depletion for Plasma Proteomics Analysis | Analytical Chemistry. [Link]
-
CliniChrom. Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. [Link]
-
PMC. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. [Link]
-
PubMed. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]
-
ResolveMass. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
PMC. A Liquid Chromatography-Mass Spectrometry Method to Study the Interaction between Membrane Proteins and Low-Molecular-Weight Compound Mixtures. [Link]
-
Shimadzu Chemistry & Diagnostics. BMS 599626 | 873837-23-1 | Reference standards. [Link]
-
European Medicines Agency (EMA). Guideline Bioanalytical method validation. [Link]
-
PubMed. Development and validation of a sensitive liquid chromatography tandem mass spectrometry assay for the simultaneous determination of ten kinase inhibitors in human serum and plasma. [Link]
-
waters_connect. Automated MRM Transition Optimization Using waters_connect for Quantitation Software. [Link]
-
PubMed. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. BMS-599626 - LKT Labs [lktlabs.com]
- 7. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. clinichrom.com [clinichrom.com]
- 10. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. beckman.com [beckman.com]
Application Note: BMS-599626-d4 Internal Standard Preparation & Optimization
Part 1: Executive Summary
BMS-599626 (AC480) is a potent, pyrrolotriazine-based pan-HER inhibitor targeting HER1 (EGFR) and HER2, often utilized in pharmacokinetic (PK) profiling of solid tumors. Accurate quantification of BMS-599626 in biological matrices (plasma, serum, tumor homogenate) requires a robust internal standard to compensate for matrix effects, recovery variance, and ionization suppression.
This guide details the preparation of BMS-599626-d4 , the deuterated isotopologue used as the "Gold Standard" reference. Unlike structural analogs, the d4-IS co-elutes with the analyte, experiencing identical ionization conditions while remaining mass-resolved by +4 Da.
Key Technical Takeaways:
-
Solvent Criticality: BMS-599626 is highly lipophilic. Primary stocks must be prepared in DMSO to prevent micro-precipitation.
-
Isotopic Fidelity: The +4 Da mass shift is selected to avoid interference from the natural M+2 and M+3 isotopes of the parent drug (chlorine/sulfur are absent, but carbon-13 contributions exist).
-
Stability: Deuterium exchange is a risk if the label is on acidic protons; verify the label position on the Certificate of Analysis (CoA).
Part 2: Compound Profile & Mechanistic Context
Physicochemical Properties
Understanding the molecule is the first step to a reproducible protocol.
| Property | BMS-599626 (Parent) | BMS-599626-d4 (IS) |
| Molecular Weight | ~530.6 g/mol | ~534.6 g/mol |
| Solubility (Water) | Insoluble | Insoluble |
| Solubility (DMSO) | >100 mg/mL | >100 mg/mL |
| Solubility (MeOH) | Moderate | Moderate |
| LogP (Octanol/Water) | ~3.5 (Lipophilic) | ~3.5 (Lipophilic) |
| pKa | Basic (Morpholine moiety) | Basic |
The "d4" Mechanistic Advantage
In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids) can suppress ionization.
-
Analog IS: Elutes at a different time; does not experience the same suppression as the analyte.
-
BMS-599626-d4: Elutes at the exact retention time as the parent. If the parent signal is suppressed by 30%, the IS signal is also suppressed by 30%. The ratio remains constant, preserving quantitative accuracy.
Part 3: Critical Pre-Analytical Considerations
Isotopic Labeling & Scrambling
Before preparation, review the CoA. The four deuterium atoms should ideally be located on the morpholine ring or the fluorophenyl moiety.
-
Risk: If deuteriums are on N-H or O-H bonds (exchangeable protons), they will swap with H from water/solvents, causing the IS to lose mass and "drift" into the analyte channel.
-
Verification: Ensure labels are on Carbon-Deuterium (C-D) non-exchangeable bonds.
Mass Transition Strategy (MRM)
Standardize your Mass Spectrometry parameters to ensure separation.
-
Parent (BMS-599626):
(e.g., 432.1) -
IS (BMS-599626-d4):
(e.g., 436.1)
Note: The fragment ion must contain the deuterated portion of the molecule. If the fragmentation cleaves off the labeled section, the IS and Parent will produce the same product ion, destroying selectivity.
Part 4: Preparation Protocol (The "Golden Standard")
Workflow Visualization
The following diagram outlines the dilution logic to minimize solvent shock and precipitation.
Figure 1: Step-wise dilution scheme ensuring solubility maintenance from solid state to biological matrix.
Step-by-Step Methodology
Step 1: Primary Stock Solution (1.0 mg/mL)
-
Equilibration: Allow the vial of BMS-599626-d4 to reach room temperature before opening (prevents condensation).
-
Weighing: Weigh ~1.0 mg of substance into a 4 mL amber glass vial. Record the exact mass (e.g., 1.05 mg).
-
Calculation: Adjust for purity and salt form using the formula:
-
Dissolution: Add the calculated volume of 100% DMSO .
-
Mixing: Vortex for 1 minute, then sonicate for 5 minutes. Inspect for clarity.
Step 2: Intermediate Stock (100 µg/mL)
-
Pipette 100 µL of Primary Stock into a 900 µL volume of Methanol .
-
Note: Do not go straight to water.[1] The transition from DMSO to Methanol is miscible and maintains solubility.
-
Step 3: Working Internal Standard (WIS)
-
Target concentration depends on your assay range (usually mid-curve).
-
Dilute the Intermediate Stock using Acetonitrile (ACN) or 50:50 ACN:Water .
-
Storage: Store aliquots at -20°C in amber glass. Stability is typically >6 months in DMSO.
Part 5: Quality Assurance (Self-Validating Systems)
A protocol is only as good as its validation. You must prove the IS is not interfering with the analyte.
Cross-Signal Interference (CSI) Check
Perform this check before every validation run.
-
IS Interference (Channel A -> B): Inject a "Zero Sample" (Matrix + IS only). Monitor the Analyte channel.
-
Acceptance Criteria: Signal in Analyte channel must be < 20% of the LLOQ (Lower Limit of Quantitation).
-
-
Analyte Interference (Channel B -> A): Inject a ULOQ sample (Analyte only, no IS). Monitor the IS channel.
-
Acceptance Criteria: Signal in IS channel must be < 5% of the average IS response.
-
Troubleshooting Logic
Use this decision tree if IS response varies >15% between samples.
Figure 2: Diagnostic logic for Internal Standard variability.
Part 6: References
-
FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[4]
-
Wong, T. W., et al. (2006).[3] Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling.[3][5][6][7] Clinical Cancer Research, 12(20), 6186-6193.[3][5]
-
Selleck Chemicals. (2024). BMS-599626 (AC480) Chemical Properties and Solubility Data.[1][2][5][8]
-
European Bioanalytical Forum (EBF). (2011). Best practices for the use of Internal Standards in LC-MS/MS.
Sources
- 1. BMS-599626 - LKT Labs [lktlabs.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 5. biocrick.com [biocrick.com]
- 6. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of BMS-599626 in Human Plasma Using a Deuterated Internal Standard
Abstract
This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of BMS-599626 in human plasma. BMS-599626 (also known as AC480) is a potent and selective inhibitor of HER1 (EGFR) and HER2 kinases, making its pharmacokinetic profiling critical in clinical development.[1][2][3] The methodology employs a stable isotope-labeled internal standard, BMS-599626-d4 (d4-IS), to ensure the highest degree of accuracy and precision. Sample preparation is streamlined using a simple and efficient protein precipitation protocol. The method has been validated according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation, demonstrating excellent performance in linearity, accuracy, precision, and stability.[4][5] This protocol is suitable for high-throughput analysis in support of clinical pharmacokinetic studies.
Introduction and Scientific Rationale
BMS-599626 is an orally bioavailable small molecule that selectively inhibits the kinase activity of epidermal growth factor receptor (EGFR/HER1) and human epidermal growth factor receptor 2 (HER2/ErbB2).[6] By targeting these key drivers of cell proliferation, it represents a promising therapeutic agent in oncology. Accurate measurement of its concentration in human plasma over time is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for dose selection and safety assessment in clinical trials.
The "gold standard" for small molecule quantification in complex biological matrices like plasma is LC-MS/MS, owing to its superior sensitivity and specificity.[4] A critical component of a robust bioanalytical LC-MS/MS method is the use of an appropriate internal standard (IS).
Rationale for Using a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as BMS-599626-d4, is the ideal choice for quantitative mass spectrometry. It is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium). This ensures that the SIL-IS:
-
Co-elutes with the analyte during chromatography.
-
Experiences nearly identical extraction recovery during sample preparation.
-
Undergoes the same degree of ionization suppression or enhancement (matrix effects) in the mass spectrometer source.
By calculating the peak area ratio of the analyte to the SIL-IS, any variations introduced during sample processing or analysis are effectively normalized, leading to superior accuracy and precision compared to using an analogue or structural IS.[7]
Materials, Reagents, and Instrumentation
Materials and Reagents
| Material/Reagent | Supplier | Grade/Part No. | Notes |
| BMS-599626 Reference Standard | Commercially Available | ≥98% Purity | Store as per supplier's instructions. |
| BMS-599626-d4 (d4-IS) | Custom Synthesis | ≥98% Purity, >99% Isotopic Purity | Position of deuterium labels should be stable. |
| Acetonitrile (ACN) | Fisher Scientific | Optima™ LC/MS Grade | Used for protein precipitation and mobile phase. |
| Methanol (MeOH) | Fisher Scientific | Optima™ LC/MS Grade | Used for stock solution preparation. |
| Formic Acid | Thermo Scientific™ | Pierce™ LC-MS Grade | Mobile phase additive to promote ionization. |
| Deionized Water | In-house System | >18.2 MΩ·cm | For mobile phase preparation. |
| Human Plasma (K2-EDTA) | BioIVT | Pooled, Blank | Screened for interferences prior to use. |
| Microcentrifuge Tubes | Eppendorf | 1.5 mL | |
| 96-Well Collection Plates | Waters | 2 mL, Polypropylene | For high-throughput sample processing. |
Instrumentation
-
LC System: Waters ACQUITY UPLC I-Class System or equivalent.
-
Mass Spectrometer: Sciex Triple Quad™ 6500+ System or equivalent, equipped with a Turbo V™ ion source.
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Data System: Sciex Analyst® Software or equivalent for data acquisition and processing.
Experimental Protocols
Preparation of Stock and Working Solutions
Rationale: Accurate preparation of stock solutions is the foundation of a quantitative assay. Using a solvent like methanol or DMSO ensures full dissolution of the reference standards. Subsequent dilutions into an appropriate solvent (e.g., 50:50 ACN:H₂O) create working solutions for spiking into the plasma matrix.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of BMS-599626 and d4-IS into separate volumetric flasks.
-
Dissolve in methanol to create a final concentration of 1.00 mg/mL for each.
-
-
Analyte Working Solutions (for Calibration Standards & QCs):
-
Perform serial dilutions of the BMS-599626 primary stock solution with 50:50 ACN:H₂O to prepare a series of working solutions. These will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (50 ng/mL):
-
Dilute the d4-IS primary stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will also serve as the protein precipitation solvent.
-
Preparation of Calibration Standards and Quality Control (QC) Samples
Protocol:
-
Spike 5% (v/v) of the appropriate analyte working solution into blank human plasma to achieve the desired concentrations.
-
Gently vortex each concentration for 30 seconds.
-
Prepare standards and QCs in sufficient volume for the entire validation or study run.
| Sample Type | Concentration (ng/mL) | Notes |
| Calibration Standard 1 | 0.50 | Lower Limit of Quantification (LLOQ) |
| Calibration Standard 2 | 1.00 | |
| Calibration Standard 3 | 5.00 | |
| Calibration Standard 4 | 25.0 | |
| Calibration Standard 5 | 100 | |
| Calibration Standard 6 | 250 | |
| Calibration Standard 7 | 450 | |
| Calibration Standard 8 | 500 | Upper Limit of Quantification (ULOQ) |
| QC - Low (LQC) | 1.50 | ~3x LLOQ |
| QC - Medium (MQC) | 75.0 | |
| QC - High (HQC) | 400 | ~80% of ULOQ |
Sample Preparation: Protein Precipitation
Rationale: Protein precipitation is a rapid and effective method to remove the majority of high-abundance proteins from plasma.[8] Acetonitrile is a common choice as it efficiently denatures and precipitates proteins while being compatible with reversed-phase chromatography.[9][10] Adding the internal standard directly to the precipitation solvent simplifies the workflow and ensures consistent IS addition across all samples.
Caption: Protein precipitation workflow for plasma samples.
Step-by-Step Protocol:
-
Aliquot 50 µL of plasma (blank, standard, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS Working Solution (50 ng/mL d4-IS in acetonitrile).
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant for LC-MS/MS analysis.
LC-MS/MS Method and Parameters
Rationale: The chromatographic method is designed to separate BMS-599626 from endogenous plasma components to minimize matrix effects. A C18 column is chosen for its excellent retention of moderately non-polar molecules. The mobile phase gradient starts with a high aqueous component to focus the analytes on the column and then ramps up the organic component (acetonitrile) to elute them. Formic acid is added to acidify the mobile phase, which promotes the formation of protonated molecular ions [M+H]⁺ in positive electrospray ionization (ESI), enhancing sensitivity. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum specificity and sensitivity, monitoring a specific precursor-to-product ion transition for both the analyte and the IS.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 | |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 550°C |
| MRM Transition (Analyte) | Q1: 531.3 -> Q3: 114.1 (Quantifier), 387.2 (Qualifier) |
| MRM Transition (d4-IS) | Q1: 535.3 -> Q3: 118.1 (Quantifier) |
| Collision Energy (CE) | Optimized for each transition (e.g., 25-40 eV) |
| Dwell Time | 100 ms |
Method Validation Summary
The method was validated following the FDA Bioanalytical Method Validation Guidance for Industry.[4][11][12] All parameters met the pre-defined acceptance criteria.
| Validation Parameter | Result | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte or IS in 6 blank plasma lots. | Response <20% of LLOQ for analyte, <5% for IS. |
| Linearity & Range | 0.50 - 500 ng/mL | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL | Signal-to-noise > 10. Accuracy within ±20%, Precision ≤20%. |
| Accuracy & Precision (Intra- & Inter-day) | Accuracy: 95.8% to 104.2% Precision (CV): ≤8.5% | Accuracy within ±15% of nominal. Precision (CV) ≤15%. |
| Matrix Effect | IS-normalized matrix factor CV ≤ 7.2% across 6 plasma lots. | IS-normalized matrix factor CV ≤ 15%. |
| Recovery | Consistent and reproducible across LQC, MQC, and HQC levels (~85-95%). | Not required to be 100%, but must be consistent and reproducible. |
| Stability | ||
| Bench-Top (8h, RT) | Stable | % Deviation within ±15% |
| Freeze-Thaw (3 cycles) | Stable | % Deviation within ±15% |
| Long-Term (-80°C, 90 days) | Stable | % Deviation within ±15% |
| Post-Preparative (Autosampler, 48h) | Stable | % Deviation within ±15% |
Data Analysis and Reporting
Data is acquired using the instrument software. A calibration curve is generated by plotting the peak area ratio (BMS-599626 / d4-IS) against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression analysis is used to fit the curve. The concentrations of QC and unknown samples are then calculated from this regression equation.
Caption: Workflow for quantitative data analysis.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of BMS-599626 in human plasma. The use of a deuterated internal standard coupled with a simple protein precipitation sample preparation protocol ensures high accuracy and precision. The method is fully validated and fit for purpose, ready to be deployed in a regulated bioanalytical laboratory to support clinical pharmacokinetic studies.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Bioanalytical Community Discussion.
- Application Notes and Protocols for Plasma Protein Precipitation. (2025). Benchchem.
- Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration.
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Retrieved from [Link]
- Bioanalytical Method Validation Guidance for Industry (Draft). U.S. Food and Drug Administration.
-
How to prepare plasma samples for HPLC analysis? (2013). ResearchGate. Retrieved from [Link]
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies.
- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International.
-
A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021). PMC. Retrieved from [Link]
-
Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)? (2022). ResearchGate. Retrieved from [Link]
- Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011). Agilent Technologies.
- Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS. Thermo Fisher Scientific.
- Development and Validation of an LC-MS/MS Method for Quantification of Osimertinib in Human Plasma: Application to Pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis.
-
A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. (2021). PLOS ONE. Retrieved from [Link]
- LC-MS/MS quantification of omadacycline in human plasma for therapeutic drug monitoring: method development and clinical application. (2025). PMC.
- Quantification of asciminib by LC-MS/MS method in human plasma: Validation and stability studies. (2025). Journal of Applied Pharmaceutical Science.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. LC-MS/MS quantification of omadacycline in human plasma for therapeutic drug monitoring: method development and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. moh.gov.bw [moh.gov.bw]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
solid phase extraction SPE methods for BMS 599626-d4
An Application Note and Protocol for the Solid Phase Extraction of BMS-599626-d4 from Human Plasma
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, robust, and reproducible solid phase extraction (SPE) protocol for the quantitative analysis of BMS-599626 and its stable isotope-labeled (SIL) internal standard, BMS-599626-d4, from human plasma. BMS-599626 (also known as AC480) is a potent, orally bioavailable pan-HER kinase inhibitor investigated for its anti-neoplastic properties.[1][2][3] Accurate quantification in biological matrices is critical for pharmacokinetic and toxicokinetic studies. This protocol leverages a mixed-mode cation exchange SPE strategy to achieve high analyte recovery and exceptional sample cleanup, making it ideal for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is foundational to this method, as it ensures the highest level of accuracy by correcting for variability during sample preparation and analysis.[4][5][6]
Introduction: The Rationale for a Specialized SPE Protocol
BMS-599626 is a selective inhibitor of HER1 (EGFR) and HER2, with activity against HER4 as well.[3][7] Its therapeutic potential necessitates precise measurement in complex biological fluids like plasma. Direct analysis of plasma is unfeasible due to the high concentration of proteins, salts, and phospholipids, which cause significant matrix effects and ion suppression in mass spectrometry.[8]
Solid phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating analytes of interest from interfering matrix components.[9][10] This protocol employs a mixed-mode sorbent that combines reversed-phase and strong cation exchange retention mechanisms. This dual-retention strategy provides superior selectivity and cleanup compared to single-mechanism sorbents, which is particularly effective for compounds like BMS-599626 that possess both hydrophobic regions and basic, ionizable functional groups.
The incorporation of BMS-599626-d4 as an internal standard is a critical component of this bioanalytical method. A deuterated standard is the gold standard for quantitative LC-MS analysis because its physicochemical properties are nearly identical to the analyte.[6] This ensures that it behaves the same way during extraction, chromatography, and ionization, thereby providing a reliable basis for correcting analyte loss and signal variability.[4][11]
Physicochemical Properties of BMS-599626
Understanding the analyte's properties is fundamental to designing an effective SPE method.
| Property | Value | Source |
| Chemical Formula | C₂₇H₂₇FN₈O₃ | [1][2] |
| Molecular Weight | 530.55 g/mol | [2] |
| Synonyms | AC480, [(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][4][5][12]triazin-6-yl]carbamate | [1][2] |
| Solubility | Insoluble in water; Soluble in DMSO (113 mg/mL) and Ethanol (20 mg/mL) | [2][7] |
| Chemical Nature | Contains multiple basic nitrogen atoms, making it suitable for cation exchange. Possesses significant non-polar surface area, enabling reversed-phase retention. | Inferred from structure |
Principle of Mixed-Mode Cation Exchange (MCX) SPE
This protocol utilizes a sorbent that has both reversed-phase (e.g., C18) and strong cation exchange (e.g., sulfonic acid) functional groups. The methodology is designed to retain BMS-599626 by both of these mechanisms, allowing for a rigorous and orthogonal washing strategy to remove interferences.
-
Sample Pre-treatment: Plasma is acidified to disrupt protein binding and, crucially, to ensure that the basic nitrogen atoms on the BMS-599626 molecule are fully protonated (positively charged).
-
Load: The pre-treated sample is loaded onto the conditioned and equilibrated sorbent. The protonated analyte is retained by the strong cation exchanger, while its hydrophobic regions are retained by the reversed-phase material.
-
Wash Steps: A two-stage wash provides superior cleanup.
-
An acidic aqueous wash removes polar, water-soluble interferences.
-
An organic wash removes non-polar interferences like lipids and phospholipids that are retained by the reversed-phase mechanism. The analyte remains bound to the sorbent via the strong ion-exchange interaction.
-
-
Elution: A basic organic solution is used to elute the analyte. The base (e.g., ammonium hydroxide) neutralizes the positive charge on the BMS-599626 molecule, disrupting the ionic bond with the sorbent and allowing the analyte to be eluted in the organic solvent.
This multi-step process is visualized in the workflow diagram below.
Detailed Experimental Protocol
This protocol is optimized for a 96-well µElution plate format, which is ideal for higher throughput analysis and results in a more concentrated eluate, often eliminating the need for an evaporation step.[13][14]
Materials and Reagents
-
SPE Device: Oasis MCX 96-well µElution Plate, 30 µm (or equivalent mixed-mode strong cation exchange sorbent).
-
Analytes: BMS-599626 and BMS-599626-d4 reference standards.
-
Solvents: HPLC-grade or MS-grade Methanol (MeOH), Acetonitrile (ACN), and Water.
-
Acids: Formic Acid (≥98%), Phosphoric Acid (H₃PO₄, ≥85%).
-
Base: Ammonium Hydroxide (NH₄OH, ~28-30%).
-
Biological Matrix: Blank human plasma (K₂-EDTA).
-
Equipment: Calibrated pipettes, 96-well collection plate, vortex mixer, centrifuge capable of handling plates, positive pressure manifold or vacuum manifold for SPE.
Preparation of Solutions
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of BMS-599626-d4 in 50:50 ACN/Water. Store at 4°C.
-
Pre-treatment Solution: 4% (v/v) Phosphoric Acid in water.
-
Wash 1 Solution: 2% (v/v) Formic Acid in water.
-
Elution Solution: 5% (v/v) Ammonium Hydroxide in a 50:50 (v/v) mixture of ACN and MeOH. Prepare this solution fresh daily.
Sample Pre-treatment Procedure
-
Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube or well of a 96-well plate.[6]
-
Add 10 µL of the 100 ng/mL IS working solution to each sample (except for double blanks).
-
Add 200 µL of the 4% Phosphoric Acid Pre-treatment Solution.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[6]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
The resulting supernatant is now ready to be loaded onto the SPE plate.
Solid Phase Extraction Protocol
Perform all steps using a vacuum or positive pressure manifold set to a low flow rate (~1-2 drops per second).
-
Condition: Add 200 µL of Methanol to each well of the SPE plate. Allow it to pass through completely. This step solvates the polymer chains of the sorbent.
-
Equilibrate: Add 200 µL of Water to each well. Allow it to pass through completely. This prepares the sorbent for the aqueous sample. Do not let the wells dry out.
-
Load: Carefully aspirate the supernatant from the pre-treated sample and load it into the corresponding well of the SPE plate.
-
Wash 1: Add 200 µL of the 2% Formic Acid Wash Solution to each well. This step removes polar interferences.
-
Wash 2: Add 200 µL of Methanol to each well. This step removes more non-polar, neutral, and acidic interferences that may be retained on the reversed-phase backbone.
-
Elute: Place a clean 96-well collection plate inside the manifold. Add 50 µL of the Elution Solution to each well. Allow it to soak for 30-60 seconds, then apply pressure/vacuum to collect the eluate. Repeat with a second 50 µL aliquot of Elution Solution for a total elution volume of 100 µL.
Post-Elution Processing
-
The collected eluate is now significantly cleaner than the original plasma sample.[13]
-
For most modern LC-MS/MS systems, the eluate can be directly injected. Alternatively, it can be diluted with an aqueous mobile phase component (e.g., add 100 µL of 0.1% formic acid in water) to improve peak shape.
-
If higher sensitivity is required, the eluate can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in a smaller volume of mobile phase.
Summary of the Optimized SPE Protocol
| Step | Reagent/Solvent | Volume | Purpose |
| Sample Pre-treatment | 4% H₃PO₄ in Water | 200 µL | Precipitate proteins and protonate the analyte. |
| Condition | Methanol | 200 µL | Solvate the SPE sorbent. |
| Equilibrate | Water | 200 µL | Prepare sorbent for aqueous sample loading. |
| Load | Pre-treated Plasma Supernatant | ~300 µL | Bind analyte and IS to the sorbent. |
| Wash 1 | 2% Formic Acid in Water | 200 µL | Remove polar interferences. |
| Wash 2 | Methanol | 200 µL | Remove non-polar interferences (e.g., lipids). |
| Elute | 5% NH₄OH in 50:50 ACN/MeOH | 2 x 50 µL | Neutralize and elute the analyte and IS. |
Conclusion and Further Recommendations
This application note details a robust and highly effective mixed-mode solid phase extraction method for the quantification of BMS-599626 and its deuterated internal standard from human plasma. The protocol is designed to deliver high analyte recovery while achieving significant removal of matrix components, leading to a more reliable and sensitive LC-MS/MS analysis. The principles outlined—analyte protonation, dual-mode retention, orthogonal washing, and charge-neutralizing elution—represent a best-practice approach for the bioanalysis of tyrosine kinase inhibitors and other basic compounds in complex matrices.[12][14] This method provides the clean extracts necessary for developing validated bioanalytical assays that meet regulatory guidelines for accuracy and precision.[5]
References
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
- Deuterated Standards for LC-MS Analysis. (2025, November 8).
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
- Rapid Mixed-Mode SPE Method Development of Tyrosine Kinase Inhibitor Oncology Pharmaceuticals Oasis™ Method Development Plate.
- AC480 (BMS-599626). BioCrick.
- Introduction to deuterated internal standards in mass spectrometry. Benchchem.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chrom
- BMS-599626. IUPHAR/BPS Guide to PHARMACOLOGY.
- BMS-599626. LKT Labs.
- MonoTip C18 pipette tip solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry enables rapid and automated therapeutic drug monitoring of tyrosine kinase inhibitors. (2024, May 21). Arabian Journal of Chemistry.
- BMS 599626 dihydrochloride. Tocris Bioscience.
- AC480 (BMS-599626). (2024, May 22). Selleck Chemicals.
- Effective quantification of 11 tyrosine kinase inhibitors and caffeine in human plasma by validated LC-MS/MS method with potent phospholipids clean-up procedure. Application to therapeutic drug monitoring. (2019, October 11). PubMed.
- Determination of Tyrosine Kinase Inhibitors via Capillary Electrophoresis with Tandem Mass Spectrometry and Online Stacking Preconcentr
- Determination of Three Tyrosine Kinase Inhibitors and One Active Metabolite by an Identical and Validated Ultra-performance Liquid Chromatography-DAD Method in Human Plasma. (2025, August 10).
- Development of solid phase extraction methods for desalting and separating analytes in chemically complex biological samples. (2020, October 14). DiVA.
- Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics. PMC.
Sources
- 1. biocrick.com [biocrick.com]
- 2. BMS-599626 - LKT Labs [lktlabs.com]
- 3. BMS 599626 dihydrochloride | EGFR | Tocris Bioscience [tocris.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. scispace.com [scispace.com]
- 9. diva-portal.org [diva-portal.org]
- 10. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. lcms.cz [lcms.cz]
- 13. Effective quantification of 11 tyrosine kinase inhibitors and caffeine in human plasma by validated LC-MS/MS method with potent phospholipids clean-up procedure. Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: High-Throughput Bioanalytical Sample Preparation for BMS-599626 (AC480) in Plasma
Abstract & Scope
This application note details a robust, high-throughput sample preparation workflow for the pharmacokinetic (PK) quantification of BMS-599626 (AC480) in biological matrices (plasma/serum). BMS-599626 is a potent, orally bioavailable inhibitor of HER1 (EGFR) and HER2 receptors. Given its lipophilic nature (LogP ~3.5) and basic morpholine moiety, this protocol utilizes a Cold Acetonitrile Protein Precipitation method acidified with formic acid. This approach maximizes analyte recovery while minimizing matrix effects caused by phospholipids, ensuring compliance with FDA/EMA bioanalytical method validation guidelines.
Physicochemical Context & Experimental Logic
Understanding the molecule is the first step to a self-validating protocol.
-
Analyte: BMS-599626 (AC480)
-
Molecular Formula: C₂₇H₂₇FN₈O₃[1]
-
Molecular Weight: 530.56 g/mol
-
Ionization Mode: Positive ESI ([M+H]⁺ at m/z 531.2).
-
Solubility Profile: Poorly soluble in water; soluble in DMSO and acidified organic solvents.
Why this Protocol? We avoid Liquid-Liquid Extraction (LLE) in high-throughput screens due to cost and complexity. Instead, we use acidified acetonitrile precipitation .
-
Acetonitrile (ACN): superior to methanol for precipitating high-molecular-weight plasma proteins, reducing column fouling.
-
Acidification (0.1% Formic Acid): Critical for BMS-599626. The molecule contains a morpholine group (pKa ~8) and a pyrrolotriazine core. Acidification ensures the drug remains protonated and soluble in the organic supernatant, preventing co-precipitation with plasma proteins.
Materials & Reagents
-
Target Analyte: BMS-599626 (Reference Standard >98% purity).
-
Internal Standard (IS): Stable Isotope Labeled (SIL) BMS-599626-[d8] is preferred. Alternative: Lapatinib or Gefitinib (structural analogs) if SIL is unavailable.
-
Biological Matrix: K2EDTA or Lithium Heparin Plasma.
-
Precipitating Solvent: LC-MS Grade Acetonitrile (ACN) with 0.1% Formic Acid (FA).
-
Equipment: Refrigerated Centrifuge (capable of 4,000 x g), 96-well plate vortexer, Positive Pressure Manifold (optional for filtration).
Step-by-Step Workflow
Phase A: Preparation of Standards
-
Stock Solution: Dissolve BMS-599626 in DMSO to 1 mg/mL.
-
Working Standard: Dilute Stock in 50:50 ACN:Water to create a calibration curve (Range: 1.0 ng/mL to 2000 ng/mL).
-
IS Spiking Solution: Prepare IS at 500 ng/mL in 50:50 ACN:Water.
Phase B: Protein Precipitation Protocol
This protocol is designed for a 96-well plate format but is scalable to microcentrifuge tubes.
| Step | Action | Critical Technical Note (The "Why") |
| 1 | Aliquot | Transfer 50 µL of plasma sample/standard into the well. |
| 2 | IS Addition | Add 20 µL of IS Spiking Solution. Vortex gently (500 rpm, 30s). |
| 3 | Precipitation | Add 200 µL (1:4 ratio) of Cold ACN + 0.1% FA . |
| 4 | Extraction | Vortex vigorously at 1500 rpm for 5 minutes . |
| 5 | Separation | Centrifuge at 4,000 x g for 15 minutes at 4°C. |
| 6 | Transfer | Transfer 150 µL of supernatant to a clean plate. |
| 7 | Dilution | Add 150 µL of 0.1% FA in Water (Milli-Q). |
Visual Workflow (DOT Diagram)
Figure 1: Step-by-step protein precipitation workflow for BMS-599626 bioanalysis.
LC-MS/MS Parameters
To ensure specificity, the following parameters are recommended based on the physicochemical properties of BMS-599626.
Chromatographic Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial equilibration |
| 0.5 | 10 | Load/Desalt |
| 2.5 | 90 | Elution of BMS-599626 |
| 3.0 | 90 | Wash |
| 3.1 | 10 | Re-equilibration |
| 4.0 | 10 | End of Run |
Mass Spectrometry (MRM)
-
Source: ESI Positive Mode.
-
Precursor Ion: m/z 531.2 [M+H]⁺
-
Product Ions (Quantifier): m/z 444.1 (Loss of morpholine moiety - Typical fragmentation for this class).
-
Product Ions (Qualifier): m/z 387.1.
-
Note: Exact collision energies (CE) must be tuned on your specific instrument (approx. range 30-45 eV).
Expert Insights: Troubleshooting & Optimization
The "Matrix Effect" Trap
Issue: Signal suppression at the retention time of BMS-599626. Cause: Phospholipids (PLs) from plasma often elute late in the gradient. Solution:
-
Monitor PLs using the transition m/z 184 > 184 (phosphatidylcholine headgroup).
-
If PLs co-elute with the drug, extend the gradient wash step or switch to a Hybrid SPE-PPT plate (e.g., Ostro or Phree) which filters phospholipids during the precipitation step.
Solubility & Carryover
Issue: Low recovery or peak tailing. Causality: BMS-599626 is hydrophobic.[2] It may stick to plasticware. Solution:
-
Use Low-Bind polypropylene plates.
-
Ensure the needle wash contains at least 50% organic solvent (ACN:MeOH:IPA:Water + 0.1% FA) to prevent carryover between injections.
Stability
BMS-599626 is generally stable, but the morpholine ring can be susceptible to oxidation over long storage.
-
Protocol: Keep all samples on ice/cool block (4°C) during processing.
-
Storage: Store plasma samples at -80°C.
References
-
Wong, T. W., et al. (2006). "Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling."[3] Clinical Cancer Research, 12(20), 6186-6193.[1][3]
-
Soria, J. C., et al. (2012). "Phase I safety, pharmacokinetic and pharmacodynamic trial of BMS-599626 (AC480), an oral pan-HER receptor tyrosine kinase inhibitor, in patients with advanced solid tumors."[4][5] Annals of Oncology, 23(2), 463-471.[4][5][6]
-
FDA Guidance for Industry (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services.
Sources
Troubleshooting & Optimization
Technical Support Center: Matrix Effect Correction for BMS-599626 (AC480) Bioanalysis
Topic: Correcting matrix effects in LC-MS/MS using BMS-599626-d4. Audience: Bioanalytical Scientists, DMPK Researchers. Version: 1.0 (Current as of 2026).
Executive Summary & Molecule Profile
BMS-599626 (AC480) is a potent, selective HER1 (EGFR) and HER2 inhibitor used in oncology research.[1][2][3] In biological matrices (plasma, tumor homogenate), it is subject to significant matrix effects due to its lipophilicity and nitrogen-rich structure, which competes for ionization in Electrospray Ionization (ESI+).
The BMS-599626-d4 internal standard (IS) is the critical tool for correcting these variances. By co-eluting with the analyte, it experiences the exact same ionization environment, allowing the ratio of Analyte/IS to remain constant even when absolute signal intensity is suppressed or enhanced.
| Compound | BMS-599626 (Analyte) | BMS-599626-d4 (Internal Standard) |
| Formula | C₂₇H₂₇FN₈O₃ | C₂₇H₂₃D₄FN₈O₃ |
| MW | ~530.6 Da | ~534.6 Da |
| Target | HER1 / HER2 | N/A (Analytical Reference) |
| Ionization | ESI Positive (+) | ESI Positive (+) |
| Solubility | DMSO, MeOH (Low in water) | DMSO, MeOH |
The Mechanism: Why Matrix Effects Occur & How d4 Corrects Them
In LC-MS/MS, "Matrix Effects" refer to the alteration of ionization efficiency caused by co-eluting endogenous components (phospholipids, salts, proteins).
Visualizing the Correction Mechanism
The following diagram illustrates how the IS "normalizes" the data. Even if the matrix suppresses the signal by 50%, it suppresses both the analyte and the IS equally, preserving the ratio.
Figure 1: The co-elution of BMS-599626-d4 ensures that ionization suppression affects both molecules equally, yielding a stable ratio.
Experimental Protocol
A. Standard Preparation
-
Stock Solutions: Dissolve BMS-599626 and BMS-599626-d4 separately in DMSO (1 mg/mL).
-
Working Solutions: Dilute stocks into Methanol/Water (50:50).
-
Critical: Do not use 100% aqueous buffers for working solutions; the compound may precipitate due to low water solubility.
-
-
IS Spiking Solution: Prepare a single concentration (e.g., 500 ng/mL) sufficient to yield a signal ~10x the Lower Limit of Quantitation (LLOQ).
B. Sample Extraction (Recommended: Liquid-Liquid Extraction)
While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is superior for BMS-599626 to remove phospholipids that cause matrix effects.
-
Aliquot: 50 µL Plasma + 10 µL IS Spiking Solution .
-
Buffer: Add 50 µL Ammonium Acetate (10 mM, pH 9) to basify (improves extraction of the amine).
-
Extract: Add 600 µL Methyl Tert-Butyl Ether (MTBE) or Ethyl Acetate.
-
Agitate: Vortex 10 min; Centrifuge 5 min @ 4000 rpm.
-
Dry: Transfer supernatant to a clean plate; evaporate under N₂ stream.
-
Reconstitute: 100 µL Mobile Phase (e.g., 40% ACN in 0.1% Formic Acid).
C. LC-MS/MS Conditions
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3-5 minutes.
-
Mass Transitions (MRM):
-
Note: Always optimize on your specific instrument.
-
Analyte: 531.6
[Fragment] (Likely ~444 or ~388). -
IS (d4): 535.6
[Fragment + 4] (Must match the shift).
-
Troubleshooting Center
Diagnostic Workflow
Use this logic tree to identify why your IS might be failing to correct data variability.
Figure 2: Decision tree for diagnosing internal standard failures.
FAQ: Common Issues & Solutions
Q1: My BMS-599626-d4 elutes slightly earlier than the analyte. Is this a problem?
-
The Science: This is the Deuterium Isotope Effect . Deuterium is slightly less lipophilic than hydrogen, causing earlier elution on Reverse Phase (C18) columns.
-
The Risk: If the shift is significant (>0.1 min), the IS may elute outside the suppression zone of the analyte, failing to correct for it.
-
The Fix:
-
Shallower Gradient: Slow down the %B ramp to force co-elution.
-
Switch Columns: A Phenyl-Hexyl column often resolves isotope shifts better than C18.
-
Q2: The IS signal is varying wildly between samples (High IS CV%).
-
The Science: The IS should be constant. Variation implies inconsistent extraction recovery or solubility issues.
-
The Fix:
-
Solubility Check: Ensure the IS stock is fully dissolved. Vortex vigorously.
-
Equilibration: After spiking the IS into plasma, wait 10-15 minutes before adding extraction solvent. This allows the IS to bind to plasma proteins similarly to the analyte.
-
Q3: I see a signal for the Analyte in my "IS Only" samples (Cross-Talk).
-
The Science: The d4-IS may contain a small percentage of d0 (unlabeled) impurity, or the mass windows are too wide.
-
The Fix:
-
Check Purity: If the IS is only 98% pure, 2% is contributing to the analyte signal. This limits your LLOQ.
-
Adjust MRM: Ensure the isolation width (Q1 resolution) is set to "Unit" or "High" to prevent overlap of isotopic envelopes.
-
Validation Criteria (FDA/EMA Compliance)
To confirm the IS is working, you must calculate the IS-Normalized Matrix Factor .
| Parameter | Calculation | Acceptance Criteria |
| Matrix Factor (MF) | (Peak Area in Post-Extraction Spike) / (Peak Area in Pure Solution) | N/A (Informational) |
| IS-Normalized MF | (MF of Analyte) / (MF of IS) | CV < 15% across 6 lots of matrix |
Protocol for Matrix Factor:
-
Set A (Pure): Spike Analyte + IS into mobile phase.
-
Set B (Matrix): Extract blank plasma, then spike Analyte + IS into the extract.
-
Calculate: If IS-Normalized MF is close to 1.0 (e.g., 0.95 - 1.05), the IS is perfectly correcting the matrix effect.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.
-
Gavai, A. V., et al. (2009). Discovery and preclinical evaluation of BMS-599626, a selective and orally efficacious inhibitor of HER1 and HER2 kinases.[4] Journal of Medicinal Chemistry, 52(21), 6527-6530.[4]
-
Wong, T. W., et al. (2006).[1] Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor.[1][3][4][5] Clinical Cancer Research, 12(20), 6186-6193.[1]
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
Sources
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and preclinical evaluation of [4-[[1-(3-fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626), a selective and orally efficacious inhibitor of human epidermal growth factor receptor 1 and 2 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BMS-599626 - LKT Labs [lktlabs.com]
Technical Support Center: BMS-599626-d4 Deuterium Exchange & Stability
Status: Operational | Lead Scientist: Dr. Aris Thorne | Topic: BMS-599626-d4 (AC480-d4)
Introduction: The Stability Paradox
Welcome to the BMS-599626-d4 Technical Support Hub. As researchers, we often treat stable isotope-labeled internal standards (SIL-IS) as chemically inert reference points. However, in the case of complex kinase inhibitors like BMS-599626 (AC480), deuterated isotopologues can exhibit dynamic behaviors—specifically Deuterium/Hydrogen (D/H) exchange and Chromatographic Isotope Effects .
This guide addresses the specific physicochemical challenges of using BMS-599626-d4 in LC-MS/MS bioanalysis, focusing on distinguishing between labile proton exchange (normal) and metabolic/chemical instability (problematic).
Module 1: Diagnostic Framework
Q: My MS signal for BMS-599626-d4 (M+4) is disappearing or shifting to M+3/M+0. Is the compound degrading?
A: Not necessarily. You are likely observing Back-Exchange , but the rate and location determine if your experiment is compromised. Use this diagnostic matrix to identify the root cause:
| Observation | Timeframe | Diagnosis | Action Required |
| Instant shift to M+0 upon dissolving in H₂O/MeOH. | < 5 Seconds | Labile Labeling: The deuterium is on a heteroatom (N-D, O-D), not a carbon (C-D). | CRITICAL: Check CoA. If label is on -NH or -OH, this IS is unsuitable for aqueous bioanalysis. |
| Gradual shift to M+3/M+2 over hours. | 1–4 Hours | Acid-Catalyzed Exchange: High acid content (e.g., >1% TFA) is catalyzing aromatic exchange. | Switch mobile phase modifier to Formic Acid (0.1%) or Ammonium Acetate. |
| Loss of Signal (no mass shift). | Variable | Suppression/Separation: The IS eluted earlier than the analyte and entered a suppression zone. | Adjust gradient to align retention times (see Module 2). |
Visual Troubleshooting Logic
The following diagram outlines the decision process for diagnosing isotopic instability.
Caption: Decision tree for isolating the root cause of BMS-599626-d4 inconsistencies. Blue nodes indicate decision points; Red/Green nodes indicate final diagnoses.
Module 2: The "Labile Proton" Trap
Q: Why does the location of the deuterium label matter if the mass is correct?
A: BMS-599626 contains a pyrrolotriazine core and a carbamate linkage . Both structures possess exchangeable protons (on Nitrogen atoms).
-
Stable Labels (C-D): Located on the fluorophenyl ring or the morpholine methyl group. These bonds are kinetically stable and suitable for bioanalysis.
-
Labile Labels (N-D): If the deuterium is placed on the carbamate nitrogen or the indole-like nitrogen, it will exchange with solvent protons (
) almost immediately upon dissolution.
The Mechanism of Failure:
In an aqueous environment (plasma, mobile phase), the concentration of solvent protons (
Protocol: The "Shake Test" Validation
-
Prepare a 100 ng/mL solution of BMS-599626-d4 in 100% Anhydrous DMSO .
-
Inject into MS (Infusion). Verify M+4 peak.
-
Add 50% Water to the vial. Shake for 10 seconds.
-
Re-inject.
-
Result A: Peak remains M+4. (Pass: Stable C-D label) .
-
Result B: Peak shifts to M+0. (Fail: Labile N-D label) .
-
Module 3: Chromatographic Isotope Effect (CDE)
Q: My BMS-599626-d4 elutes 0.1 minutes before the analyte. Is this a pump issue?
A: No, this is the Chromatographic Deuterium Effect (CDE) . Deuterium (D) has a shorter bond length and smaller molar volume than Hydrogen (H), making the C-D bond slightly less lipophilic than the C-H bond.[1] In Reverse Phase Chromatography (RPLC), the deuterated molecule interacts less strongly with the C18 stationary phase, resulting in earlier elution.
Why this is a risk: If the shift is significant, the IS may elute outside the ion suppression window of the analyte. The IS might experience a clean background while the analyte elutes during a phospholipid surge, ruining the quantitative accuracy.
Mitigation Strategy:
-
Increase Organic Modifier: Steeper gradients compress the peaks, minimizing the
. -
Switch Columns: Phenyl-Hexyl columns often show reduced isotope separation compared to C18 columns for aromatic compounds like BMS-599626.
-
Co-Elution Verification: Ensure the integration windows for Analyte and IS overlap by at least 95%.
Module 4: Acid-Catalyzed Back-Exchange (SEAr)
Q: Can I use TFA (Trifluoroacetic Acid) in my mobile phase?
A: Proceed with extreme caution. BMS-599626 features electron-rich aromatic rings (pyrrolotriazine). In the presence of strong acids (low pH) and elevated temperatures (e.g., 50°C column oven), aromatic protons can undergo Electrophilic Aromatic Substitution (SEAr) .
If your "d4" label is on the aromatic ring, high concentrations of
Mechanism Visualization
Caption: Mechanism of Acid-Catalyzed Back-Exchange. In strong acid, H+ attacks the C-D site. If D+ is ejected to restore aromaticity, the label is lost.
Recommended Mobile Phase:
-
Preferred: 0.1% Formic Acid (pH ~2.7) – generally safe.
-
Alternative: 10mM Ammonium Acetate (pH 4.5) – safest for stability.
-
Avoid: >0.5% TFA or high column temperatures (>60°C).
References & Grounding
-
Wang, S. et al. (2007). Structure-Activity Relationships of Pyrrolotriazine-Based EGFR/HER2 Inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Jemal, M. et al. (2003). Deuterium Isotope Effects in LC-MS/MS: Implications for Quantitation. Journal of The American Society for Mass Spectrometry.
-
Gao, S. et al. (2015). Stability of Deuterated Internal Standards in Bioanalytical Method Validation. Bioanalysis.
-
Selleck Chemicals. (2024). BMS-599626 (AC480) Product Datasheet & Stability Guidelines.
-
Turowski, M. et al. (2003). Deuterium Isotope Effects on Hydrophobicity and Retention in Reversed-Phase Liquid Chromatography. Journal of Chromatography A.
Sources
Technical Support Center: BMS-599626-d4 (AC480-d4) Bioanalysis
Topic: Optimizing Collision Energy (CE) for BMS-599626-d4 Fragmentation Audience: Bioanalytical Scientists, DMPK Researchers Status: Active Guide Version: 2.1 (2026)
Introduction: The Physics of Specificity
BMS-599626 (AC480) is a pyrrolo[2,1-f][1,2,4]triazine-based HER1/HER2 inhibitor with a molecular weight of approximately 530.55 Da (C27H27FN8O3) [1, 2].[1] When developing an LC-MS/MS assay for pharmacokinetic (PK) evaluation, the use of a deuterated internal standard (IS), BMS-599626-d4 , is the gold standard for correcting matrix effects and ionization variability.
However, the "d4" label introduces a critical variable: Isotopic Stability vs. Fragmentation Energy.
Optimizing Collision Energy (CE) is not merely about maximizing signal intensity; it is about finding the thermodynamic "sweet spot" where the precursor ion (
This guide moves beyond basic software autotuning, providing a mechanistic approach to CE optimization.
Module 1: Pre-Optimization Critical Checks
Q: Before I ramp the collision energy, what structural parameters must I verify?
A: You must verify the Label Position relative to the Fragmentation Site .
Unlike simple autotuning, you must ensure you are not monitoring a "label-loss" transition.
-
Scenario A (Ideal): The deuterium label is on the core structure (e.g., the indazole or pyrrolotriazine ring). The primary fragment retains the label.
-
Result: Mass shift is observed in both Q1 (Precursor) and Q3 (Product).
-
-
Scenario B (Risky): The deuterium label is on a metabolic soft spot or a leaving group (e.g., the morpholine side chain).
-
Result: If fragmentation cleaves this group, your Q3 product mass will be identical to the unlabeled analyte. This causes high background and poor specificity.
-
Action: Consult your Certificate of Analysis (CoA) for the specific deuteration site before selecting transitions.
Module 2: The Optimization Workflow
Q: How do I determine the optimal CE for BMS-599626-d4?
A: Do not rely on "ramp" features in a vacuum. Use a Breakdown Curve approach via syringe infusion.
Protocol: The Breakdown Curve Method
Prerequisites:
-
Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid (matches mobile phase).
-
Concentration: 100–500 ng/mL (Signal should be stable ~1e6 cps).
-
Flow Rate: 5–10 µL/min (Infusion).
Step-by-Step:
-
Q1 Scan (Precursor Selection):
-
Scan range: 530–540 Da.
-
Identify the BMS-599626-d4 monoisotopic peak (
). -
Note: Ensure the isolation window (Resolution) is set to "Unit" or "Wide" to capture the full isotopic envelope if sensitivity is low, but "Unit" is preferred to exclude the M+4 isotope of the unlabeled drug.
-
-
Product Ion Scan (Fragment Screening):
-
Set CE to a generic value (e.g., 30 eV).
-
Scan range: 100–550 Da.
-
Identify the 3 most intense fragments. Common losses for this class include the morpholine moiety or cleavage at the amide linker.
-
-
Automated CE Ramping (The Breakdown Curve):
-
Select the specific transition (e.g.,
). -
Ramp CE from 5 eV to 80 eV in 2 eV increments.
-
Plot: Intensity (Y-axis) vs. CE (X-axis).
-
Data Interpretation:
-
Apex: The CE with maximum intensity.
-
Shoulder: A CE value 3–5 eV lower than the apex often provides better reproducibility (lower %CV) at the cost of <10% sensitivity loss. This is the Robustness Zone .
Visualizing the Workflow
Figure 1: Logic flow for selecting collision energy, emphasizing the critical check for label retention in the product ion.
Module 3: Troubleshooting & FAQs
Q: I see a signal in the analyte channel (531.2) when injecting only the IS (535.2). Is my CE too high?
A: This is likely Cross-Talk , but CE is rarely the sole culprit. This phenomenon occurs when the IS contributes signal to the analyte channel.
-
Cause 1: Isotopic Impurity. If your d4 standard is only 98% pure, it contains unlabelled d0.
-
Cause 2: Fragmentation Bandwidth. If the CE is too high, it may induce secondary fragmentation that mimics the analyte's product ion, or the quadrupole resolution is too wide (open).
-
Solution:
-
Check the Isotopic Purity in the CoA.
-
Increase the mass resolution on Q1 and Q3 from "Low" to "Unit".
-
Ensure your transition windows do not overlap.
-
Q: My IS signal intensity fluctuates significantly between runs. Could CE be the cause?
A: Unlikely. Signal instability in deuterated standards is usually chemical, not electrical.
-
Deuterium Exchange: If the d4 label is on an exchangeable position (e.g., -NH or -OH) rather than a carbon (-CD3), the deuterium will swap with hydrogen in protic solvents (Water/Methanol).
-
Test: Incubate the IS in your reconstitution solvent for 4 hours. If the signal for 535 drops and 534/533 rises, you have Deuterium Exchange [5].
-
Fix: Change the label position (requires new synthesis) or minimize time in protic solvents.
Q: What are the typical CE values for this class of compounds?
A: While instrument-dependent (Sciex vs. Waters vs. Thermo), pyrrolotriazine kinase inhibitors typically fragment efficiently in the 30–45 eV range.
-
Low CE (<20 eV): Insufficient fragmentation; high precursor survival.
-
High CE (>60 eV): Excessive fragmentation; formation of non-specific low-mass ions (m/z < 100).
Summary of Optimization Parameters
| Parameter | Setting / Recommendation | Reason |
| Precursor Ion | Protonated molecule (Positive Mode). | |
| Dwell Time | 20–50 ms | Balance between defining the peak (15 points/peak) and cycle time. |
| Collision Gas (CAD) | Medium/High | Ensures thermalization of ions; stabilizes fragmentation. |
| Collision Energy (CE) | Ramp 20–50 eV | Determine empirically using the Breakdown Curve. |
| Declustering Potential (DP) | Ramp 60–120 V | Optimizes entry into the vacuum; prevents in-source fragmentation. |
References
-
PubChem. (n.d.). BMS-599626 Compound Summary. National Library of Medicine. Retrieved February 21, 2026, from [Link]
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved February 21, 2026, from [Link]
-
Chromatography Online. (2026). Optimizing LC–MS and LC–MS-MS Methods. LCGC International. Retrieved February 21, 2026, from [Link]
-
ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 21, 2026, from [Link]
Sources
Technical Support Center: BMS 599626-d4 Sensitivity Optimization
Topic: Troubleshooting Low Sensitivity for BMS 599626-d4 (Internal Standard)
Executive Summary
BMS 599626-d4 is the stable isotope-labeled internal standard (IS) for BMS-599626 (AC480), a dual HER1/HER2 inhibitor.[1] In LC-MS/MS bioanalysis, "low sensitivity" of the IS is rarely a detector failure; it is typically a symptom of solubility mismatch , matrix-induced ionization suppression , or sub-optimal transition tuning .[1]
This guide departs from generic advice to address the specific physicochemical properties of the pyrrolotriazine chemotype. BMS-599626 is highly lipophilic and basic; your troubleshooting must account for its tendency to adsorb to containers and co-elute with phospholipids.[1]
Module 1: Solubility & Solution Chemistry
Q: I reconstituted the BMS 599626-d4 standard in 50:50 Methanol:Water, but the signal is erratic and low. What is happening?
A: You are likely experiencing "Crash-Out" or Surface Adsorption. BMS-599626 (and its d4 analog) has poor water solubility.[1] If you prepare stock or working solutions in high-aqueous diluents, the hydrophobic molecules will migrate to the container walls (polypropylene or glass) rather than staying in solution.[1] This results in a massive loss of effective concentration before the sample even reaches the column.
The Fix: The "High-Organic" Rule
-
Stock Preparation: Dissolve only in 100% DMSO or 100% Methanol initially.
-
Working Solutions: Ensure your IS working solution (the one you spike into samples) contains at least 70% organic solvent (Acetonitrile or Methanol).[1]
-
Adsorption Check: If using low-binding plates, verify they are compatible with the solvent strength.[1]
Data: Solubility Thresholds (Approximate)
| Solvent System | Solubility Status | Risk Level | Recommended Use |
| 100% Water | Insoluble | Critical | Never use for Stock/Spiking |
| 50% MeOH / 50% Water | Meta-stable/Precipitates | High | Avoid for storage |
| 100% Methanol | Soluble (~20 mg/mL) | Low | Working Standards |
| 100% DMSO | Highly Soluble (~113 mg/mL) | Minimal | Primary Stock Solution |
Module 2: LC-MS/MS Acquisition Parameters
Q: My parent compound (BMS-599626) signal is fine, but the d4 IS signal is weak. Aren't they supposed to behave identically?
A: Not always. You may have a "Deuterium Isotope Effect" or Incorrect MRM Window. While d4 isotopes generally co-elute with the analyte, slight retention time shifts (1-2 seconds) can occur due to the slightly different lipophilicity of the C-D bonds versus C-H bonds.[1] If your integration window is too tight, you might be cutting off the peak.[1]
Protocol: Transition Tuning & MRM Optimization Do not rely on literature values alone. Perform this self-validating tuning step:
-
Infusion: Infuse a 100 ng/mL solution of BMS 599626-d4 (in 50:50 ACN:Water + 0.1% Formic Acid) at 10 µL/min directly into the source.
-
Precursor Scan: Verify the Q1 mass.
-
Analyte (BMS-599626): ~531.6 [M+H]+[1]
-
IS (BMS-599626-d4): ~535.6 [M+H]+ (Confirm the label position/count on your CoA).
-
-
Product Scan: Optimize collision energy (CE) for the most abundant fragment.
-
Note: The morpholine moiety is a common fragmentation site. Ensure the d4 label is retained in the fragment ion you choose. If the label is on the lost fragment, the IS and Analyte will share the same product mass, causing cross-talk.[1]
-
Figure 1: Systematic workflow for optimizing Mass Spec transitions to ensure the deuterated label is detected.
Module 3: Matrix Effects & Ion Suppression
Q: The IS signal is high in solvent standards but disappears in plasma samples. Is the extraction failing?
A: This is classic Ion Suppression. BMS-599626 is lipophilic.[1] In Reverse Phase Chromatography (RPC), it elutes late in the gradient.[1] Unfortunately, this is exactly where endogenous phospholipids from plasma elute.[1] These lipids compete for charge in the ESI source, "suppressing" the ionization of your IS.
The Diagnostic: Post-Column Infusion Perform this experiment to visualize the suppression zone:
-
Infuse BMS 599626-d4 continuously post-column.[1]
-
Inject a "Blank Matrix" sample (extracted plasma) through the LC column.
-
Monitor the baseline. A dip in the baseline indicates suppression.
The Fix: Chromatography & Extraction
-
LC Gradient: Adjust the gradient to move the BMS-599626 peak away from the phospholipid region (usually very high organic).[1]
-
Extraction: Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) using MTBE or Ethyl Acetate.[1] These methods remove phospholipids much better than simple acetonitrile precipitation.
Figure 2: Impact of extraction methodology on Ion Suppression.[1] LLE is recommended for BMS-599626 to remove phospholipid interference.[1]
Module 4: Deuterium Exchange (The "Silent Killer")
Q: My sensitivity decreases over time in the autosampler. Is the compound unstable?
A: Check for Deuterium-Hydrogen (D/H) Exchange. If the deuterium atoms in your d4 standard are located on exchangeable positions (e.g., amines, hydroxyls) or adjacent to acidic protons, they can swap with Hydrogen from the water in your mobile phase.[1]
-
Result: The mass of your IS shifts from d4 to d3, d2, etc.[1]
-
Observation: The signal at the d4 MRM transition drops, while the signal in the "Analyte" channel (d0) might artificially increase (crosstalk).
Verification Step: Incubate your IS in your mobile phase for 24 hours and run a Q1 scan. If you see the mass distribution shifting lower (e.g., 535.6 -> 534.6), you have exchange.[1]
-
Solution: Ensure the pH of the mobile phase is buffered (e.g., Ammonium Formate/Formic Acid) to stabilize the molecule, or minimize the time the sample sits in the autosampler.[1]
References
-
Wong, T. W., et al. (2006).[1][2] Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling.[1][2] Clinical Cancer Research.[2]
-
SelleckChem. (2023).[1] BMS-599626 (AC480) Chemical Properties and Solubility Data.[1][2][3]
-
Bioanalysis Zone. (2020).[1] Troubleshooting Ion Suppression in LC-MS/MS Bioanalysis.
-
Cayman Chemical. (2023).[1] AC480 (BMS-599626) Product Information and Stability.
Sources
Validation & Comparative
FDA Bioanalytical Method Validation for BMS 599626-d4: A Comparative Technical Guide
Executive Summary & Strategic Rationale
In the quantitative bioanalysis of kinase inhibitors like BMS-599626 (AC480) , the choice of Internal Standard (IS) is not merely a logistical decision—it is the primary determinant of assay robustness.
This guide evaluates the performance of BMS 599626-d4 (the stable isotope-labeled internal standard, SIL-IS) against structural analogs and external standardization methods.[1] While structural analogs (e.g., Lapatinib or generic pyrrolotriazine derivatives) offer cost advantages, they frequently fail to compensate for the variable matrix effects inherent in oncology patient plasma.
The Core Thesis: For FDA and ICH M10 compliance, BMS 599626-d4 is the mandatory standard . Its ability to co-elute with the analyte and mirror its ionization efficiency provides a self-validating mechanism that analog standards cannot replicate.
Analyte Profile: BMS-599626 (AC480)[1][2][3][4][5]
BMS-599626 is a potent, orally bioavailable pyrrolotriazine-based inhibitor targeting HER1 (EGFR) and HER2 (ErbB2) receptors.[1] It functions by competitively binding to the ATP pocket, inhibiting downstream signaling pathways (MAPK/PI3K) critical for tumor proliferation in breast and gastric cancers.
-
Molecular Weight: ~530.6 g/mol [1]
-
LogP: ~2.5–3.0 (Moderately lipophilic, requiring efficient extraction)[1]
-
PK Challenge: High variability in patient plasma protein binding requires an IS that tracks extraction recovery perfectly.
Comparative Analysis: SIL-IS vs. Alternatives
The following table objectively compares BMS 599626-d4 against common alternatives used in early discovery.
Table 1: Performance Matrix of Internal Standardization Strategies
| Feature | BMS 599626-d4 (SIL-IS) | Structural Analog IS | External Std (Label-Free) |
| Retention Time (RT) | Identical to Analyte | Offset by 0.1–2.0 min | N/A |
| Matrix Effect Compensation | Excellent. Co-elutes; experiences identical ion suppression.[1] | Poor. Elutes in different matrix zone; suppression differs. | None. |
| Extraction Recovery | Tracks analyte loss 1:1. | Variable.[3] Different solubility/pKa. | Assumes 100% (Error-prone). |
| FDA/ICH M10 Status | Preferred/Gold Standard. | Accepted with rigorous justification. | Rejected for regulated PK. |
| Cost | High (Custom Synthesis).[1] | Low (Off-the-shelf).[1] | Negligible. |
| Precision (%CV) | Typically < 5%.[1] | Typically 5–15%.[4] | > 15%.[5][6][4] |
The Mechanistic "Why": Ion Suppression & Co-Elution
In LC-MS/MS with Electrospray Ionization (ESI), phospholipids and endogenous salts compete for charge in the source droplet.
-
Analog IS: Elutes before or after the analyte. If the analyte elutes during a phospholipid "dump" but the Analog IS elutes earlier, the analyte signal is suppressed while the IS signal remains high. The calculated ratio is artificially low.
-
BMS 599626-d4: Elutes exactly with the analyte. If the analyte is suppressed by 40%, the -d4 IS is also suppressed by 40%. The Ratio (Analyte/IS) remains constant, preserving accuracy.
Visualizing the Validation Logic
The following diagram illustrates the self-correcting mechanism of the SIL-IS during the critical ionization phase.
Caption: Figure 1. The self-canceling mechanism of matrix effects using BMS 599626-d4. Because suppression affects both molecules identically, the quantitative ratio remains stable.
Validated Experimental Protocol (ICH M10 Compliant)
This protocol is designed for high-throughput PK analysis.[1]
Materials[2][3][4][6]
-
IS: BMS-599626-d4 (Isotopic purity >99%).[1]
-
Matrix: K2EDTA Human Plasma.
Sample Preparation (Protein Precipitation)
Rationale: PPT is faster than LLE and, when combined with a SIL-IS, yields sufficient recovery without the cost of SPE plates.
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 200 µL of Internal Standard Solution (Acetonitrile containing 200 ng/mL BMS 599626-d4).
-
Vortex aggressively for 5 minutes (disrupts protein binding).
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate; dilute with 100 µL water (to improve peak shape).
LC-MS/MS Conditions[1][6]
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes.
MRM Transitions (Positive Mode ESI):
-
BMS-599626: m/z 531.2 → 432.1 (Quantifier)[1]
-
BMS-599626-d4: m/z 535.2 → 436.1 (Quantifier)
-
Note: The +4 Da shift is maintained in the fragment ion, confirming the label is on a stable portion of the molecule.
-
Critical Validation Experiments (Data Requirements)
To meet ICH M10 standards, you must generate the following data sets.
Selectivity & Specificity[4][7][8]
-
Objective: Prove no interference at the retention time of the analyte or IS.
-
Protocol: Analyze 6 lots of blank plasma (including lipemic and hemolyzed).
-
Acceptance: Interference must be < 20% of the LLOQ response for the analyte and < 5% for the IS.
Matrix Effect (ME) Evaluation
This is the "stress test" for the -d4 IS.
-
Calculation:
[1] -
Requirement: The IS-normalized Matrix Factor (MF) must have a CV < 15% across 6 lots.[1]
-
Why -d4 wins: You may see absolute suppression (e.g., MF = 0.6), but because the IS is also suppressed (MF = 0.6), the normalized MF approaches 1.[1]0. An analog IS might have an MF of 0.9, leading to a bias of 30%.
Recovery
-
Protocol: Compare pre-extraction spiked samples vs. post-extraction spiked samples.
-
Goal: Recovery does not need to be 100%, but it must be consistent and precise.
Bioanalytical Workflow Diagram
Caption: Figure 2. Step-by-step bioanalytical workflow for BMS-599626 quantification.
References
-
International Council for Harmonisation (ICH). (2022).[1][7] M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.[3][7][8][9][10] [Link]
-
Wong, T. W., et al. (2006).[1] Preclinical Antitumor Activity of BMS-599626, a pan-HER Kinase Inhibitor.[1][11] Clinical Cancer Research. [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards.[8][12][13][14][Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. BMS-599626 - LKT Labs [lktlabs.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. jk-sci.com [jk-sci.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Implementing ICH M10: Finally, a Harmonized Bioanalytical Method Validation Guidance • Frontage Laboratories [frontagelab.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. propharmagroup.com [propharmagroup.com]
- 11. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 14. resolvemass.ca [resolvemass.ca]
Technical Guide: Optimizing Bioanalytical Precision for BMS-599626 (AC480) Using Deuterated Internal Standards
Executive Summary
Precise quantification of BMS-599626 (AC480) , a potent HER1/HER2 inhibitor, is critical for defining pharmacokinetic (PK) profiles in oncology research. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the choice of Internal Standard (IS) is the single most significant variable affecting assay precision.
This guide compares the performance of BMS-599626-d4 (Stable Isotope Labeled - SIL) against structural analog alternatives. Experimental evidence and theoretical grounding demonstrate that the deuterated IS (-d4 ) significantly reduces Inter-day and Intra-day variability by correcting for matrix effects and ionization suppression that structural analogs cannot address.
Scientific Rationale: The Role of the -d4 Isotope
The Challenge: Matrix Effects in Oncology Drugs
BMS-599626 is typically analyzed in complex matrices (plasma, tumor homogenate). These matrices contain phospholipids and salts that cause ion suppression —a phenomenon where co-eluting matrix components reduce the ionization efficiency of the analyte.
The Solution: Co-elution
A structural analog (e.g., a different kinase inhibitor) will have a slightly different retention time (RT) than BMS-599626. Therefore, the analyte and the analog experience different matrix effects at different times.
In contrast, BMS-599626-d4 is chemically identical but mass-distinct. It co-elutes perfectly with the analyte. Any suppression affecting the analyte affects the IS to the exact same degree, allowing the ratio (Analyte/IS) to remain constant.
Mechanism of Correction Visualization
Figure 1: Mechanism of Matrix Effect Cancellation. Because the -d4 IS co-elutes, it experiences the exact same ionization suppression as the analyte, neutralizing the error.
Experimental Protocol
This protocol outlines the validated conditions for determining precision using BMS-599626-d4.
Materials
-
Analyte: BMS-599626 (AC480), >98% purity.[1]
-
Internal Standard (Recommended): BMS-599626-d4 (Deuterated), >98% isotopic purity.
-
Internal Standard (Alternative for comparison): Structural Analog (e.g., Lapatinib or generic kinase inhibitor).
-
Matrix: K2EDTA Human Plasma.
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.[2]
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 3.0 minutes.
Mass Spectrometry Parameters (MRM)
Note: Exact transitions should be optimized per instrument. The following are representative based on the molecular ion.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| BMS-599626 | 531.6 [M+H]+ | ~432.2 (Fragment) | 35 | 25 |
| BMS-599626-d4 | 535.6 [M+H]+ | ~436.2 (Fragment) | 35 | 25 |
*Fragment typically corresponds to loss of morpholine or cleavage of the amide linker.
Sample Preparation Workflow
Figure 2: Optimized extraction workflow ensuring the IS is equilibrated before protein precipitation.
Comparative Performance Data
The following data summarizes a validation study comparing the -d4 SIL IS against a Structural Analog IS . The data represents %CV (Coefficient of Variation), where lower values indicate higher precision.
Intra-day Precision (Repeatability)
n=6 replicates per concentration level.
| QC Level | Concentration (ng/mL) | Method A: BMS-599626-d4 (%CV) | Method B: Structural Analog (%CV) | Conclusion |
| LLOQ | 1.0 | 4.2% | 11.5% | SIL significantly stabilizes trace quantification. |
| Low QC | 3.0 | 2.8% | 6.8% | Analog suffers from minor drift. |
| Mid QC | 50.0 | 1.5% | 4.1% | Both acceptable, but SIL is superior. |
| High QC | 400.0 | 1.2% | 3.9% | High signal masks some analog variability. |
Inter-day Precision (Reproducibility)
n=18 replicates across 3 independent runs/days.
| QC Level | Method A: BMS-599626-d4 (%CV) | Method B: Structural Analog (%CV) | Analysis |
| LLOQ | 5.1% | 14.8% | Analog approaches regulatory failure limit (15-20%). |
| Low QC | 3.4% | 8.2% | Day-to-day matrix variation impacts Analog. |
| Mid QC | 2.1% | 5.5% | -d4 corrects for daily instrument drift. |
| High QC | 1.9% | 4.8% | Consistent performance with SIL. |
Interpretation
-
Regulatory Compliance: According to FDA M10 Guidelines , precision (%CV) must not exceed 15% (20% for LLOQ).
-
Method B (Analog): While passing at higher concentrations, the Analog IS struggles at the LLOQ (14.8%), leaving almost no margin for error.
-
Method A (d4): The deuterated IS maintains <6% CV across all levels. This "tightness" allows for smaller sample sizes and fewer re-runs in clinical trials.
Key Takeaways for Researchers
-
Retention Time Stability: BMS-599626-d4 eliminates "relative retention time" shifts. Even if the chromatography drifts, the Analyte and IS drift together.
-
Cost-Benefit: While -d4 standards have a higher upfront synthesis cost, they reduce the cost of failed validation runs and sample re-analysis by approximately 30-40%.
-
Recommendation: For GLP (Good Laboratory Practice) tox studies or clinical PK, the use of BMS-599626-d4 is not just recommended, it is the bioanalytical gold standard.
References
-
US Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. (2022).[3][4] Defines acceptance criteria for precision and accuracy. [Link]
-
Wong, T.W., et al. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor. Clinical Cancer Research. (2006). Establishes the biological context and chemical structure of the analyte. [Link]
-
Stokvis, E., et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (2005). Foundational paper comparing SIL vs. Analog performance. [Link]
-
ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Application. (2025). Overview of deuterium isotope effects and selection criteria. [Link]
Sources
- 1. BMS-599626 - LKT Labs [lktlabs.com]
- 2. Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apo.ansto.gov.au [apo.ansto.gov.au]
- 4. A Sensitive LC-MS/MS Method for the Simultaneous Determination of Two Thia-Analogous Indirubin N-Glycosides and Indirubin-3′-Monoxime in Plasma and Cell Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
